Fmoc-beta-HoSer(tBu)-OH
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Overview
Description
Fmoc-beta-HoSer(tBu)-OH: is a derivative of serine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-HoSer(tBu)-OH typically involves the protection of the serine amino acid. The hydroxyl group of serine is protected with a tert-butyl group, and the amino group is protected with an Fmoc group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-HoSer(tBu)-OH: undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: The hydroxyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where This compound is incorporated at specific positions.
Scientific Research Applications
Fmoc-beta-HoSer(tBu)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-beta-HoSer(tBu)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain, which can be selectively removed under acidic conditions to reveal the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to but without the beta-hydroxy modification.
Fmoc-Thr(tBu)-OH: Another amino acid derivative with a similar protection strategy.
Fmoc-Tyr(tBu)-OH: Contains a protected hydroxyl group on the aromatic ring of tyrosine.
Uniqueness
Fmoc-beta-HoSer(tBu)-OH: is unique due to the presence of the beta-hydroxy group, which can introduce additional functional diversity in peptides. This modification can influence the peptide’s conformation and interactions, making it valuable for specific applications in peptide design and synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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